molecular formula C13H17NO3 B2392704 Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate CAS No. 2248301-75-7

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

Cat. No.: B2392704
CAS No.: 2248301-75-7
M. Wt: 235.283
InChI Key: IODNDNTZRCPSQK-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a carboxylate group attached to the benzoxazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the production of advanced materials, such as polymers and resins[][3].

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Similar structure but with the carboxylate group at a different position.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a benzoxazine ring with different substituents.

Uniqueness

Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and carboxylate groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)9-5-4-6-10-11(9)14-7-8-16-10/h4-6,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNDNTZRCPSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C(=CC=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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